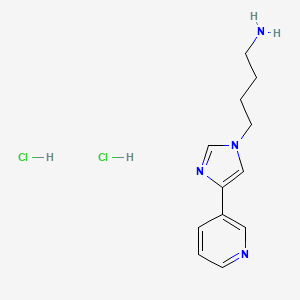
6-(Heptyloxy)-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Heptyloxy)-1,3,5-triazine-2,4-diamine is an organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Heptyloxy)-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with heptyl alcohol under basic conditions to introduce the heptyloxy group. This is followed by the substitution of the remaining chlorine atoms with amine groups using ammonia or primary amines. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Heptyloxy)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The heptyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of heptanoic acid or heptanal.
Reduction: Formation of partially hydrogenated triazine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives of the triazine compound.
Applications De Recherche Scientifique
6-(Heptyloxy)-1,3,5-triazine-2,4-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6-(Heptyloxy)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The heptyloxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target, inhibiting or modulating its activity. The triazine ring structure is crucial for its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 6-(Butyloxy)-1,3,5-triazine-2,4-diamine
- 6-(Octyloxy)-1,3,5-triazine-2,4-diamine
- 6-(Methoxy)-1,3,5-triazine-2,4-diamine
Comparison: Compared to its analogs, 6-(Heptyloxy)-1,3,5-triazine-2,4-diamine offers a balance between hydrophobicity and molecular size, making it more versatile in various applications. Its heptyloxy group provides optimal lipophilicity, enhancing its ability to interact with biological membranes and molecular targets.
Propriétés
Numéro CAS |
63979-38-4 |
|---|---|
Formule moléculaire |
C10H19N5O |
Poids moléculaire |
225.29 g/mol |
Nom IUPAC |
6-heptoxy-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H19N5O/c1-2-3-4-5-6-7-16-10-14-8(11)13-9(12)15-10/h2-7H2,1H3,(H4,11,12,13,14,15) |
Clé InChI |
VRNJKSSGPWBMEW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1=NC(=NC(=N1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


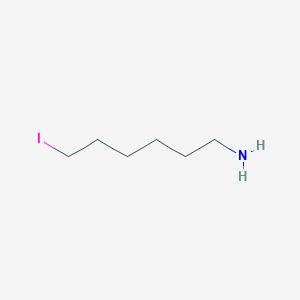
![10,10-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine](/img/structure/B13136245.png)

![8-[Acetyl(9H-fluoren-2-yl)amino]-2'-deoxyadenosine](/img/structure/B13136255.png)
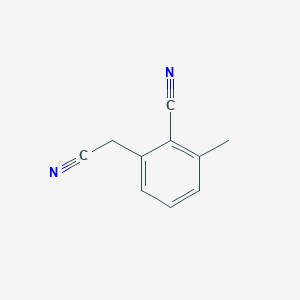
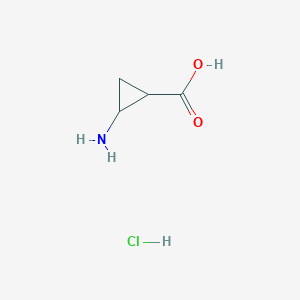
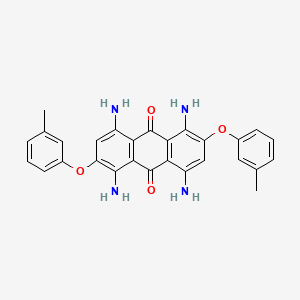
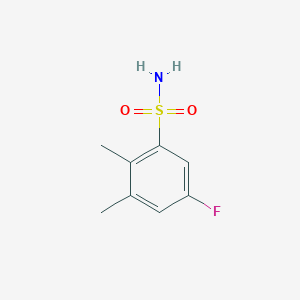
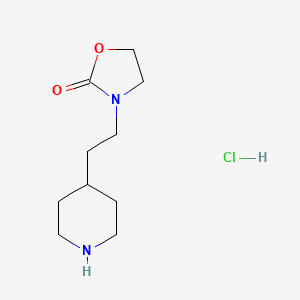



![3H-benzo[e]benzimidazol-2-ylmethanol](/img/structure/B13136316.png)
